1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 4-methylpiperazine as the primary starting materials.
Formation of Intermediate: The 4-methoxyphenol is reacted with epichlorohydrin under basic conditions to form an intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-methylpiperazine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of both the methoxyphenoxy and methylpiperazine groups, which confer specific chemical and biological properties. These structural features may influence its pharmacokinetic and pharmacodynamic profiles, making it a compound of interest in various research fields.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-13(18)12-20-15-5-3-14(19-2)4-6-15/h3-6,13,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFOZTDVFFHBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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